2,3,3',4',6-Pentachlorobiphenyl
Overview
Description
2,3,3’,4’,6-Pentachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which consists of 209 different congeners. These compounds are characterized by having multiple chlorine atoms attached to biphenyl. PCBs were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .
Mechanism of Action
Target of Action
2,3,3’,4’,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . The circadian clock is an internal biological clock that regulates the sleep-wake cycle and other physiological processes.
Mode of Action
This compound regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes to the normal functioning of the circadian clock.
Biochemical Pathways
It is known that the compound canalter the expression of genes involved in the circadian rhythm .
Biochemical Analysis
Biochemical Properties
2,3,3’,4’,6-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of xenobiotic metabolism. This compound interacts with several enzymes, including cytochrome P450 enzymes (CYPs), which are crucial for its biotransformation . Specifically, CYP1A1 and CYP2B6 are involved in the hydroxylation of 2,3,3’,4’,6-Pentachlorobiphenyl, leading to the formation of hydroxylated metabolites . These interactions are essential for the detoxification and elimination of the compound from the body.
Cellular Effects
2,3,3’,4’,6-Pentachlorobiphenyl exerts various effects on different cell types and cellular processes. It has been shown to disrupt cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR) . Activation of AhR by 2,3,3’,4’,6-Pentachlorobiphenyl leads to changes in gene expression, including the upregulation of phase I and phase II detoxification enzymes . Additionally, this compound can affect cellular metabolism by altering the expression of genes involved in lipid metabolism and oxidative stress responses .
Molecular Mechanism
The molecular mechanism of action of 2,3,3’,4’,6-Pentachlorobiphenyl involves its binding to the AhR, a ligand-activated transcription factor . Upon binding, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic response elements (XREs) in the promoter regions of target genes . This binding activates the transcription of genes encoding detoxification enzymes, such as CYP1A1 . Additionally, 2,3,3’,4’,6-Pentachlorobiphenyl can inhibit or activate other enzymes, leading to changes in cellular homeostasis and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3’,4’,6-Pentachlorobiphenyl can change over time due to its stability and persistence . Studies have shown that this compound does not readily degrade, leading to prolonged exposure and accumulation in biological systems . Long-term exposure to 2,3,3’,4’,6-Pentachlorobiphenyl has been associated with chronic effects on cellular function, including alterations in cell cycle regulation and increased oxidative stress .
Dosage Effects in Animal Models
The effects of 2,3,3’,4’,6-Pentachlorobiphenyl in animal models vary with different dosages. At low doses, this compound can induce the expression of detoxification enzymes without causing significant toxicity . At higher doses, 2,3,3’,4’,6-Pentachlorobiphenyl can cause adverse effects, including liver damage, immunotoxicity, and reproductive toxicity . These toxic effects are dose-dependent and highlight the importance of understanding the threshold levels for safe exposure.
Metabolic Pathways
2,3,3’,4’,6-Pentachlorobiphenyl is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of 2,3,3’,4’,6-Pentachlorobiphenyl are crucial for its detoxification and elimination from the body.
Transport and Distribution
Within cells and tissues, 2,3,3’,4’,6-Pentachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins . This compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature . The distribution of 2,3,3’,4’,6-Pentachlorobiphenyl within the body can influence its toxicity and persistence.
Subcellular Localization
The subcellular localization of 2,3,3’,4’,6-Pentachlorobiphenyl is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is essential for its biotransformation and detoxification. Additionally, 2,3,3’,4’,6-Pentachlorobiphenyl can affect the function of other organelles, such as mitochondria, by inducing oxidative stress and disrupting cellular homeostasis .
Preparation Methods
The synthesis of 2,3,3’,4’,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and duration, are carefully monitored to achieve the desired degree of chlorination .
Industrial production methods for PCBs generally involved the direct chlorination of biphenyl in a batch or continuous process. The degree of chlorination was controlled by adjusting the reaction parameters, such as the chlorine-to-biphenyl ratio, temperature, and reaction time .
Chemical Reactions Analysis
2,3,3’,4’,6-Pentachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated biphenylols and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Scientific Research Applications
2,3,3’,4’,6-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. Some of its applications in scientific research include:
Environmental Chemistry: Used as a model compound to study the environmental fate and transport of PCBs.
Toxicology: Employed in toxicological studies to understand its effects on human health and wildlife.
Analytical Chemistry: Utilized as a standard in the development and validation of analytical methods for detecting and quantifying PCBs in environmental samples.
Comparison with Similar Compounds
2,3,3’,4’,6-Pentachlorobiphenyl is one of many polychlorinated biphenyls. Similar compounds include:
2,2’,3,4,6-Pentachlorobiphenyl: Another pentachlorinated biphenyl with a different chlorine substitution pattern.
2,3,4,5,6-Pentachlorobiphenyl: A pentachlorinated biphenyl with chlorine atoms at all positions except the 1-position.
2,3,3’,4,4’-Pentachlorobiphenyl: A pentachlorinated biphenyl with chlorine atoms at the 2, 3, 3’, 4, and 4’ positions.
The uniqueness of 2,3,3’,4’,6-Pentachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical properties, environmental behavior, and biological effects.
Properties
IUPAC Name |
1,2,4-trichloro-3-(3,4-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-2-1-6(5-10(7)16)11-8(14)3-4-9(15)12(11)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXHIJMGSIYYRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038307 | |
Record name | 2,3,3',4',6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3038307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38380-03-9 | |
Record name | PCB 110 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38380-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3',4',6-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4',6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3038307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4',6-Pentachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,3',4',6-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97RWU5J04P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,3,3',4',6-Pentachlorobiphenyl distributed and eliminated in fish?
A: Research using cod (Gadus morhua) and bullrout (Myoxocephalus scorpius) has shown that after oral exposure, this compound (PCB-110) primarily accumulates in lipid-rich organs, such as the liver. [, , , ] This reflects the lipophilic nature of PCBs. Elimination occurs through bile and urine, mostly in the form of water-soluble metabolites, indicating metabolic processing of PCB-110 in these species. [, , , ] Interestingly, cod liver exhibited higher PCB-110 concentrations compared to bullrout liver, highlighting the influence of species-specific fat distribution on compound accumulation. [, , , ] PCB-110 was found to be depurated at a slower rate than lindane (γ-HCH) in both species. [, , , ]
Q2: Can this compound be separated from other similar compounds, and why is this important?
A: Yes, this compound (PCB-110) can be separated from its co-eluting congener, 3,3′,4,4′‐tetrachlorobiphenyl (PCB-77), using techniques like high-performance liquid chromatography (HPLC) coupled with gas chromatography-electron capture detection. [, ] This separation is crucial because while PCB-110 and PCB-77 often co-exist, they have different toxicological profiles. PCB-77, a "co-planar" congener, exhibits higher toxicity compared to the non-planar PCB-110. [] Accurately determining the concentration of each congener in environmental or biological samples is essential for accurate risk assessment. []
Q3: How is this compound analyzed in complex mixtures?
A: Quadrupole ion trap mass spectrometry, coupled with gas chromatography, has been successfully employed for the analysis of this compound (PCB-110), especially in the presence of co-eluting congeners like PCB-77. [] This method utilizes chemical ionization, often with mass-selected C2H5+ ions from methane, to generate specific fragmentation patterns and adducts that enable identification and quantification even within complex mixtures. []
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